4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole
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Overview
Description
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of 1,3-dimethylpyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.
Chlorination: Introduction of the chloro group can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with 4-fluorobenzyl chloride: The final step involves the coupling of the chlorinated pyrazole with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: Reduction reactions could target the chloro or fluorophenyl groups.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated or defluorinated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Evaluation of its activity against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-chloro-1-phenylpyrazole: Another chloro-substituted pyrazole with potential biological activity.
4-fluorophenylpyrazole: A fluorophenyl-substituted pyrazole with diverse applications.
Uniqueness
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole is unique due to the combination of chloro, fluorophenyl, and dimethylpyrazolyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H20ClFN6 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C20H20ClFN6/c1-12-16(10-26(3)23-12)19-18(21)20(17-11-27(4)24-13(17)2)28(25-19)9-14-5-7-15(22)8-6-14/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
GTIKRYGHQBOKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CN(N=C4C)C)Cl)C |
Origin of Product |
United States |
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